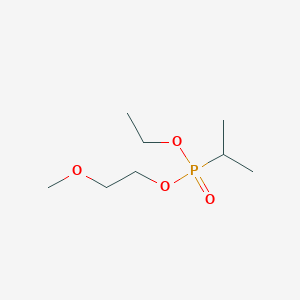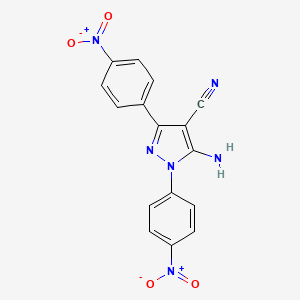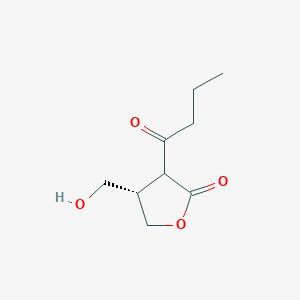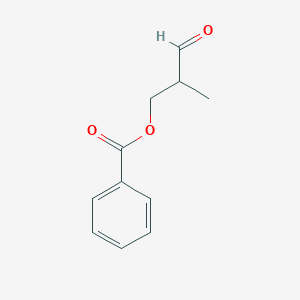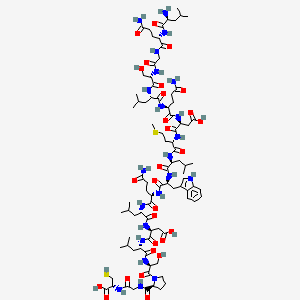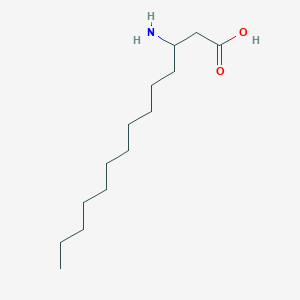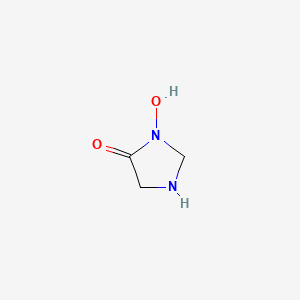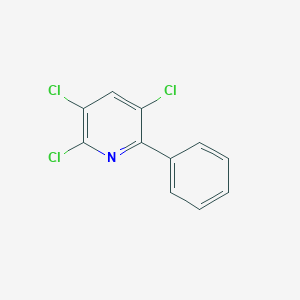
2,3,5-Trichloro-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-phenylpyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyridine ring. It is known for its significant reactivity and is used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 2,3,5-Trichloro-6-phenylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride .
Análisis De Reacciones Químicas
2,3,5-Trichloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride to form different products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-phenylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-phenylpyridine involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause neurotoxic effects .
Comparación Con Compuestos Similares
2,3,5-Trichloro-6-phenylpyridine can be compared to other chlorinated pyridine derivatives such as:
2,3,6-Trichloropyridine: Similar in structure but lacks the phenyl group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrachloropyridine: Contains an additional chlorine atom, which can influence its reactivity and applications.
2,3,5-Trichloro-4-methylpyridine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of chlorinated pyridines in chemical research and industry.
Propiedades
Número CAS |
150106-98-2 |
|---|---|
Fórmula molecular |
C11H6Cl3N |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-8-6-9(13)11(14)15-10(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
LDQJTUNDJNWULB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


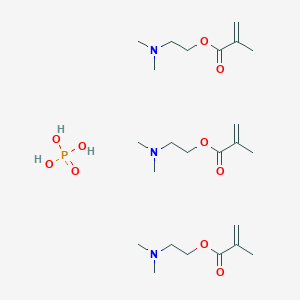
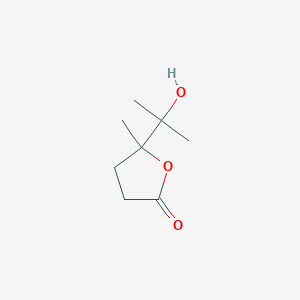

![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
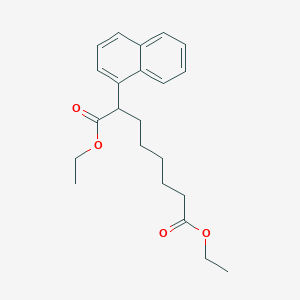
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
